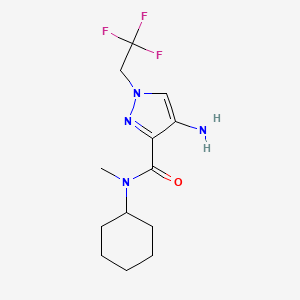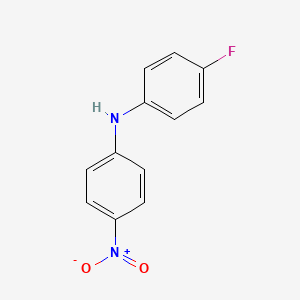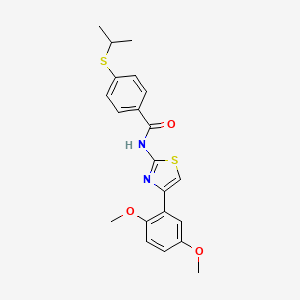![molecular formula C21H20FN5O3S B2920704 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902594-54-1](/img/structure/B2920704.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the fluorine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Antiviral Agents
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have been studied for their potential as antiviral agents. The presence of a triazoloquinazolinone moiety, similar to the one in the compound of interest, has been associated with inhibitory activity against RNA viruses, including influenza virus and SARS-CoV-2 . These compounds can be designed to inhibit RNA-dependent RNA polymerase (RdRP) interactions, which are crucial for viral replication.
Anticancer Therapeutics
The structural analogs of the compound, particularly those with triazoloquinoxaline derivatives, have shown promise as DNA intercalators with anticancer properties . They have been evaluated against various cancer cell lines, such as HepG2, HCT-116, and MCF-7, indicating the potential of the compound for anti-proliferative evaluations.
Design of Anti-Infective Agents
The triazolopyrimidine nucleus is a privileged structure in the design of anti-infective agents. The compound’s structure allows for modifications that can enhance its activity against infectious agents, making it a valuable scaffold for developing new medications .
Pharmacokinetic Property Optimization
The favorable pharmacokinetic properties of triazolopyrimidine derivatives make them suitable candidates for further optimization. The compound could be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing its therapeutic potential .
Synthesis of Functionalized Scaffolds
The compound can serve as a scaffold for the synthesis of functionalized derivatives. By modifying different positions on the core structure, researchers can create a variety of compounds with diverse biological activities .
Regioselective Synthesis
The compound’s structure is amenable to regioselective synthesis, allowing for the selective functionalization of specific sites on the molecule. This is particularly useful in the synthesis of compounds with targeted biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine (tzp) derivatives, have been studied extensively in medicinal chemistry . These compounds have been used to inhibit RNA viruses, mainly as anti-influenza virus (IV) agents able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .
Mode of Action
For instance, TZP-based compounds have been developed as inhibitors of RNA viruses . They inhibit the interaction between RdRP PA–PB1 subunits, which are essential for the replication of the influenza virus .
Biochemical Pathways
It’s known that similar compounds, such as tzp-based compounds, affect the replication pathway of rna viruses by inhibiting the interaction between rdrp pa–pb1 subunits . This inhibition disrupts the replication of the virus, thereby exerting an antiviral effect .
Pharmacokinetics
It’s worth noting that similar compounds, such as tzp-based compounds, have been reported to have favorable pharmacokinetic properties .
Result of Action
For instance, TZP-based compounds have shown promising activity against RNA viruses, including the influenza virus .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by environmental conditions . For instance, the use of mild acidic conditions or neutral ionic liquids can shift the regioselectivity in the synthesis of TZP analogues .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicine, based on the biological activity of similar compounds .
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWTUYFRGCTMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)






![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)
![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)